3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid
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Overview
Description
3-[[[(1-oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid is a diarylmethane.
Scientific Research Applications
Derivative Formation and Chemical Properties :
- Ricaurte Rodríguez and colleagues (2022) synthesized a derivative, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, from a precursor related to your compound of interest. This research highlights a novel methodology and the properties of the resulting compound (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
Electrochemical Behavior :
- Z. Mandić et al. (2004) studied the electrochemical reduction of compounds including 2-hydroxy-5-azo-benzoic acid, revealing insights into the electrochemical behavior and mechanisms of reduction (Mandić, Nigović, & Šimunić, 2004).
Synthesis of Amino Acid Derivatives :
- Research by Anastasiia Riabchenko et al. (2020) involved the creation of amino acid derivatives from a compound similar to yours, showcasing the potential of these derivatives in various applications (Riabchenko et al., 2020).
Potential in Antimicrobial Applications :
- The study by Jigna Parekh et al. (2005) synthesized Schiff bases from 4-aminobenzoic acid, indicating potential antibacterial properties against various bacterial strains. This research suggests potential antimicrobial applications for related compounds (Parekh et al., 2005).
Applications in Material Science :
- M. Behpour et al. (2009) investigated Schiff bases of benzenethiol derivatives as corrosion inhibitors, demonstrating applications in material science and corrosion prevention (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).
Properties
Molecular Formula |
C22H18N2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(2,2-diphenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H18N2O3S/c25-20(24-22(28)23-18-13-7-12-17(14-18)21(26)27)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,26,27)(H2,23,24,25,28) |
InChI Key |
CFTAIKMODCWZDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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